molecular formula C22H17N3O B3914257 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3914257
M. Wt: 339.4 g/mol
InChI Key: FKVHCMRBKKNTHE-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of an indole fused with a quinoxaline ring system, with a methoxybenzyl group attached at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with an appropriate indole derivative, followed by cyclization to form the quinoxaline ring. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indoloquinoxaline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and indoloquinoxalines, which can have different biological and chemical properties.

Scientific Research Applications

6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline
  • Quinoxaline
  • Indoloquinoxaline derivatives

Uniqueness

6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other indoloquinoxaline derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-16-12-10-15(11-13-16)14-25-20-9-5-2-6-17(20)21-22(25)24-19-8-4-3-7-18(19)23-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVHCMRBKKNTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Reactant of Route 6
6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

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